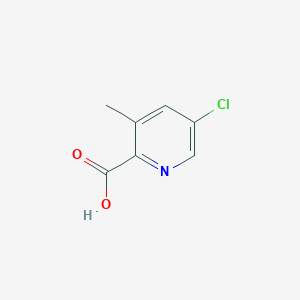

5-Chloro-3-methylpyridine-2-carboxylic acid

Descripción

Historical Context and Discovery

The development of this compound emerged from systematic investigations into substituted picolinic acids during the latter half of the twentieth century. While specific discovery details remain limited in published literature, the compound appears to have been first synthesized as part of broader pharmaceutical research programs targeting novel heterocyclic intermediates. Patent literature indicates that significant synthetic work on related chlorinated methylpyridine carboxylic acids began appearing in chemical databases during the 1990s and 2000s.

Early synthetic approaches focused on direct functionalization of simpler pyridine precursors, with researchers recognizing the potential value of combining halogen and alkyl substituents on the pyridine core. The compound gained particular attention as pharmaceutical companies sought new synthetic routes to complex drug molecules requiring specific substitution patterns. This historical development parallels broader trends in medicinal chemistry toward increasingly sophisticated heterocyclic scaffolds.

The emergence of this compound in agrochemical applications represents a more recent historical development, with patent filings from the 2010s and 2020s demonstrating its utility as an intermediate for herbicides and fungicides. These applications have driven continued research into optimized synthetic methodologies and improved understanding of structure-activity relationships within this chemical class.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name derives from pyridine-2-carboxylic acid, with numerical descriptors indicating substituent positions relative to the nitrogen atom as position 1. The chlorine substituent occupies position 5, while the methyl group resides at position 3, creating the complete systematic name that unambiguously describes the molecular structure.

Alternative nomenclature systems provide additional naming conventions for this compound. The common name 5-chloro-3-methylpicolinic acid emphasizes its relationship to picolinic acid, the parent compound of all 2-pyridinecarboxylic acids. This naming convention proves particularly useful in medicinal chemistry contexts where picolinic acid relationships carry biological significance. Chemical Abstracts Service employs the descriptor "2-Pyridinecarboxylic acid, 5-chloro-3-methyl-" as the official registry name.

Classification systems organize this compound within multiple hierarchical categories. At the broadest level, it belongs to heterocyclic aromatic compounds, specifically nitrogen-containing six-membered rings. More specifically, it classifies as a pyridinecarboxylic acid, then as a picolinic acid derivative, and finally as a halogenated methylpicolinic acid. This classification scheme facilitates database searches and structure-activity relationship studies across related compound series.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary | Heterocyclic Compounds | Nitrogen-containing aromatics |

| Secondary | Pyridine Derivatives | Six-membered nitrogen heterocycles |

| Tertiary | Pyridinecarboxylic Acids | Carboxyl-substituted pyridines |

| Quaternary | Picolinic Acids | 2-Pyridinecarboxylic acids |

| Quinary | Substituted Picolinics | Halogenated methylpicolinics |

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that extend beyond its immediate molecular boundaries. The pyridine ring system provides a electron-deficient aromatic platform that influences substitution patterns and reactivity profiles throughout the molecule. The positioning of the carboxylic acid group at the 2-position creates opportunities for intramolecular hydrogen bonding with the ring nitrogen, stabilizing specific conformational arrangements that impact both chemical and biological properties.

Electronic effects within this structure demonstrate classical principles of substituent influence on aromatic systems. The chlorine atom at position 5 exerts electron-withdrawing effects through both inductive and mesomeric mechanisms, activating the pyridine ring toward nucleophilic substitution reactions. Conversely, the methyl group at position 3 provides electron-donating character through hyperconjugation, creating a balanced electronic environment that moderates overall reactivity. This electronic complementarity makes the compound particularly useful for controlled synthetic transformations.

Conformational analysis reveals that the carboxylic acid functionality can adopt multiple spatial arrangements relative to the pyridine plane. Gas-phase electron diffraction studies of related picolinic acid derivatives demonstrate preference for antiperiplanar conformations where the carbonyl oxygen and pyridine nitrogen maintain maximum separation. This conformational preference influences hydrogen bonding patterns and molecular recognition events that prove critical in biological systems.

The three-dimensional structure exhibits specific geometric parameters that distinguish it from other pyridinecarboxylic acid isomers. Bond lengths and angles within the pyridine ring system reflect the electron-deficient nature of the heterocycle, while substituent orientations create unique steric environments around reactive sites. These structural features combine to produce distinct chemical signatures that enable selective recognition and binding in both synthetic and biological contexts.

Position in the Picolinic Acid Family of Compounds

Within the broader picolinic acid family, this compound occupies a specialized position that reflects both its synthetic accessibility and functional utility. Picolinic acid itself serves as the foundational structure for this entire compound class, with the basic 2-pyridinecarboxylic acid framework providing the essential structural template. The systematic introduction of chlorine and methyl substituents creates a derivative that maintains core picolinic acid properties while introducing new reactivity patterns and biological activities.

Comparative analysis with other picolinic acid family members reveals distinct advantages of the 5-chloro-3-methyl substitution pattern. Unlike simple picolinic acid, which exhibits limited synthetic versatility, the chlorinated derivative provides reactive sites for nucleophilic substitution reactions that enable further structural elaboration. The methyl substituent contributes steric bulk and electronic character that can influence binding interactions and pharmacokinetic properties in biological applications.

The compound represents one of numerous possible substitution patterns within the picolinic acid framework, yet its specific combination of substituents has proven particularly valuable for pharmaceutical and agrochemical applications. Related family members include 6-methylpicolinic acid, 5-chloropicolinic acid, and various disubstituted derivatives, each offering distinct property profiles. The 5-chloro-3-methyl pattern strikes an optimal balance between synthetic accessibility and functional utility that has driven its adoption in industrial applications.

| Compound Name | Substitution Pattern | Key Applications |

|---|---|---|

| Picolinic acid | Unsubstituted | Chelating agent, biochemical research |

| 5-Chloropicolinic acid | 5-Chloro | Pharmaceutical intermediate |

| 3-Methylpicolinic acid | 3-Methyl | Synthetic building block |

| 5-Chloro-3-methylpicolinic acid | 5-Chloro-3-methyl | Pharmaceutical and agrochemical intermediate |

| 6-Methylpicolinic acid | 6-Methyl | Biotransformation substrate |

Biotransformation studies demonstrate that picolinic acid derivatives can serve as substrates for specialized enzymatic systems, with substitution patterns significantly influencing metabolic pathways. The 5-chloro-3-methyl derivative exhibits unique biotransformation characteristics that differ from both parent picolinic acid and other substituted analogs. These differences reflect the combined influence of electronic and steric factors introduced by the specific substitution pattern.

Propiedades

IUPAC Name |

5-chloro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNDJNHLMAFNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625392 | |

| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-46-4 | |

| Record name | 5-Chloro-3-methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Overview

The most common and well-documented method for preparing 5-Chloro-3-methylpyridine-2-carboxylic acid is via hydrolysis of its nitrile precursor, 5-chloro-3-methylpyridine-2-carbonitrile . This method involves converting the nitrile (-CN) group to a carboxylic acid (-COOH) under basic or acidic conditions.

Reaction Conditions and Procedure

- Starting Material: 5-Chloro-3-methylpyridine-2-carbonitrile

- Solvent: Ethanol (EtOH)

- Base: Sodium hydroxide (NaOH), typically 5.0 N aqueous solution

- Temperature: Reflux at approximately 90°C

- Reaction Time: Around 18 hours

- Workup: After completion, the reaction mixture is cooled, neutralized to pH ~4 with hydrochloric acid (HCl), and the product is isolated by filtration and extraction with ethyl acetate (EtOAc).

- Yield: Approximately 89% isolated yield of this compound

Chemical Equation

$$

\text{5-Chloro-3-methylpyridine-2-carbonitrile} + 2 \text{H}2\text{O} \xrightarrow[\text{EtOH}]{\text{NaOH, reflux}} \text{this compound} + \text{NH}3

$$

Characterization Data

- Molecular Formula: C7H6ClNO2

- Molecular Weight: 171.58 g/mol

- LC/MS (ESI+): m/z = 172.0 (M+H)+

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): δ 11.29 (broad s, 1H, COOH), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H, CH3)

This method is widely cited in patent literature and chemical synthesis databases as a reliable and scalable route for the preparation of this compound.

Selective Functionalization via Thiolation and Other Substitutions

Context

While the direct hydrolysis route is predominant, related synthetic strategies involve selective substitution reactions on the pyridine ring, particularly at the 3-position, which can be functionalized with sulfur-containing groups. These methods are more specialized and serve as intermediates for agrochemical or pharmaceutical applications.

Key Findings from Research

- Selective thiolation of 5-chloro-pyridine-2-carboxylic acids with 3-sulfur substituents has been achieved using sodium ethanethiolate or ethanethiol in non-protic, apolar solvents.

- Reaction temperatures range from 0°C up to the boiling point of the solvent, with optimal selectivity observed between 60°C and 100°C.

- Solvent dielectric constant significantly influences regioselectivity of substitution on the pyridine ring.

- These methods provide intermediates such as 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylates, which can be further transformed into the target acid or derivatives thereof.

Reaction Conditions Summary

| Parameter | Details |

|---|---|

| Reagents | Sodium ethanethiolate or ethanethiol |

| Solvent | Non-protic apolar solvents (dielectric constant < 15) |

| Temperature Range | 0°C to boiling point; optimal 60-100°C |

| Selectivity Control | Dependent on solvent dielectric constant |

| Product Types | 5-Chloro-3-alkylsulfanyl-pyridine-2-carboxylates |

This approach is more complex and is typically used for preparing functionalized derivatives rather than the parent this compound itself but offers insight into advanced synthetic manipulations of this scaffold.

Comparative Summary of Preparation Methods

| Method | Starting Material | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of Nitrile | 5-Chloro-3-methylpyridine-2-carbonitrile | NaOH (5N), EtOH, reflux 90°C, 18 h | 89 | Most straightforward, high yield |

| Thiolation and Substitution | 5-Chloro-pyridine-2-carboxylic acid derivatives | Sodium ethanethiolate, apolar solvent, 60-100°C | Variable | Used for sulfur-substituted derivatives |

Research and Industrial Implications

- The hydrolysis method is industrially viable due to its simplicity, high yield, and well-understood reaction parameters.

- The selective thiolation and related substitution reactions provide routes to novel derivatives with potential applications in agrochemicals and pharmaceuticals.

- Understanding solvent effects and temperature control is crucial for optimizing regioselectivity in functionalization reactions on the pyridine ring.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for the substitution of the chlorine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 5-chloro-3-methylpyridine-2-carboxylic acid can be achieved through several methods. One notable route involves the conversion of 5-chloro-3-methylpyridine-2-carbonitrile in ethanol with sodium hydroxide, resulting in a high yield of the carboxylic acid . This synthesis is significant for producing the compound in a laboratory setting, enabling further research into its applications.

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit notable antioxidant properties. In studies utilizing the DPPH radical scavenging method, compounds related to this acid demonstrated significant radical scavenging abilities, indicating potential use in combating oxidative stress . This property is particularly relevant in the development of pharmaceuticals aimed at treating diseases associated with oxidative damage.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Various derivatives have shown activity against a range of bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Agrochemicals

This compound is being explored for use in agrochemicals, particularly as a building block for herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth pathways suggests potential applications in crop protection products .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an important intermediate in synthesizing various drugs, including those targeting neurological disorders and inflammation. Its structural features allow it to participate in reactions that yield biologically active compounds .

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

Substituent Position Effects :

- The methyl group at position 3 in the target compound increases steric bulk compared to the methyl at position 2 in its positional isomer (5-chloro-2-methylpyridine-3-carboxylic acid). This difference alters electronic effects and hydrogen-bonding capacity, influencing solubility and interaction with biological targets .

- In 5-(acetyloxy)-2-chloro-3-pyridinecarboxylic acid , the acetyloxy group at position 5 enhances lipophilicity, making it a candidate for prodrug designs .

The hydroxyl group in 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid significantly boosts polarity, improving water solubility and antioxidant activity .

Molecular Weight and Applications :

Actividad Biológica

5-Chloro-3-methylpyridine-2-carboxylic acid (C7H6ClNO2) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. The molecular weight of this compound is approximately 171.58 g/mol. Its unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Bacillus subtilis | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to modulate cellular pathways associated with cancer cell proliferation and apoptosis. In particular, it influences the expression of genes involved in the immune response, which may enhance the efficacy of existing cancer therapies.

In animal models, varying dosages of this compound demonstrated differential effects on tumor growth, indicating a dose-dependent response that merits further investigation .

1. Interaction with Enzymes

This compound interacts with several key enzymes involved in metabolic pathways, particularly those related to the kynurenine pathway. This interaction can lead to altered levels of metabolites such as quinolinic acid and NAD+, which are crucial for cellular metabolism and energy production .

2. Gene Expression Modulation

The compound has been shown to affect gene expression related to immune responses and cellular proliferation by binding to specific biomolecules, leading to either inhibition or activation of enzymatic activities. This modulation is critical for its potential therapeutic applications in treating infections and cancer .

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, supporting its potential use as an alternative antimicrobial agent .

Investigation into Anticancer Effects

Another study focused on the anticancer properties of this compound revealed that it significantly reduced tumor size in xenograft models when administered at optimal dosages. The mechanism was attributed to its ability to enhance apoptosis in cancer cells while sparing normal cells .

Q & A

Basic Question: What are the standard synthetic routes for 5-chloro-3-methylpyridine-2-carboxylic acid, and how are yields optimized?

Answer:

A common method involves the oxidation of 5-chloro-3-methyl-2-methylpyridine using potassium permanganate (KMnO₄) in aqueous acidic conditions. For example, a similar pyridinecarboxylic acid derivative was synthesized by refluxing the methylpyridine precursor with KMnO₄ at 90–95°C, achieving a 47% yield after isolation via copper salt precipitation . Yield optimization requires controlled addition of oxidant, temperature stability, and post-reaction acidification (pH ~4) to precipitate the product. Alternative routes may use catalytic oxidation with transition metals (e.g., Pd/Cu), though KMnO₄ remains cost-effective for lab-scale synthesis.

Advanced Question: How can reaction conditions be tailored to minimize byproducts during halogenated pyridinecarboxylic acid synthesis?

Answer:

Byproduct formation (e.g., over-oxidation or dehalogenation) is mitigated by:

- Solvent selection : Polar aprotic solvents (DMF, toluene) reduce side reactions .

- Catalyst choice : Palladium or copper catalysts improve regioselectivity in halogen retention .

- Stoichiometric control : Sub-stoichiometric KMnO₄ (1.2–1.5 eq.) minimizes over-oxidation .

- Inert atmosphere : Prevents oxidative degradation of sensitive intermediates .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- Elemental analysis : Confirms C, H, N composition (e.g., Calculated: C 54.92%, H 4.57%, N 9.15%; Found: C 54.61%, H 4.51%, N 9.06%) .

- NMR spectroscopy : ¹H NMR identifies substituents (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 7.4–8.3 ppm) .

- HPLC : Assesses purity (>95% by HPLC, as per catalog standards) .

Advanced Question: How can discrepancies in melting points or spectral data be resolved during compound validation?

Answer:

Data contradictions (e.g., melting point variations) arise from:

- Polymorphism : Recrystallization in different solvents (water vs. ethanol) may yield distinct crystal forms.

- Impurities : Repurification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is recommended .

- Instrument calibration : Validate NMR and HPLC against certified standards (e.g., USP reference materials). Cross-check with literature (e.g., CAS RN 22620-27-5 ).

Basic Question: What safety precautions are essential when handling chlorinated pyridine derivatives?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (Hazard Class: Acute Tox. 4 Oral, Skin Irrit. 2) .

- Ventilation : Use fume hoods to prevent inhalation (Target Organs: Respiratory system) .

- Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?

Answer:

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites for derivatization (e.g., carboxyl group at C2 as a reactive handle) .

- Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using analogs like 6-(4-chlorophenyl)oxazolo-pyridines .

- SAR studies : Guides functionalization (e.g., methyl or chloro substituents) to optimize pharmacokinetic properties .

Basic Question: What crystallographic methods are suitable for structural elucidation of this compound?

Answer:

- Single-crystal X-ray diffraction (SXRD) : Resolves molecular geometry and hydrogen bonding. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- Powder XRD : Confirms phase purity by matching experimental patterns with simulated data .

Advanced Question: How can degradation pathways of this compound be studied under oxidative conditions?

Answer:

- Forced degradation studies : Expose the compound to H₂O₂/UV light or elevated temperatures (40–60°C) and monitor via LC-MS .

- Identification of degradants : Use high-resolution MS/MS to detect chlorinated byproducts (e.g., dechlorinated pyridines or carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.